Ethyl 2,4-dichloro-5-methylbenzoate
Overview
Description
Ethyl 2,4-dichloro-5-methylbenzoate is a chemical compound with the molecular formula C10H10Cl2O2 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate core with two chlorine atoms and one methyl group attached. The ethyl group is attached to the carboxylate part of the benzoate .Scientific Research Applications
Synthesis Applications
Ethyl 2,4-dichloro-5-methylbenzoate has been involved in various synthesis applications. For instance, it is a product in the thermal rearrangement of 1,3-dichloro-6-ethoxycarbonyl-2-thiabicyclo[3, 1, 0]hex-3-ene, with its structure confirmed by X-ray crystal structure determination (Gillespie et al., 1981). Additionally, it is a byproduct in the thermal rearrangement of thiophenium methylides to 1,4-oxathiocines, as confirmed by X-ray crystal structure determination (Meth–Cohn & Vuorinen, 1988).
Chemical Structure Analysis
The chemical structure of this compound has been the focus of several studies. For instance, it has been a subject of analysis in the development of Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from water and the gas phase, based on measured solubility ratios (Liu et al., 2020). Also, its molecular structure has been confirmed through techniques like X-ray crystallography in various studies (Chen et al., 2006).
Role in Chemical Reactions
This compound plays a significant role in various chemical reactions. For example, it is involved in the kinetics of organic substitution reactions in molten acetate and thiocyanate salts, where its rate of solvolysis is studied (Crowell et al., 1984). Additionally, its derivative is used in the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates (Bartlett et al., 1983).
Pharmaceutical Applications
While avoiding details on drug use and dosage, it's notable that this compound derivatives have been synthesized for pharmacological studies. For instance, its derivatives have been explored as diuretics (Lee et al., 1984), indicating its potential utility in medical research.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,4-dichloro-5-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQKLZRHLJNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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